2-Bromo-4,6-difluoroaniline hydrobromide
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Overview
Description
2-Bromo-4,6-difluoroaniline hydrobromide is an organic compound with the molecular formula C₆H₄BrF₂N•HBr and a molecular weight of 288.92 g/mol . This compound is primarily used in chemical synthesis and research applications . It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with bromine and fluorine atoms, making it a valuable intermediate in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-difluoroaniline hydrobromide typically involves the bromination and fluorination of aniline derivatives. One common method includes the diazotization of 2-bromo-4,6-difluoroaniline in the presence of hydrobromic acid and sodium nitrite at low temperatures (0°-5°C) to form the diazonium salt. This is followed by the addition of hypophosphorous acid to yield the desired hydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves strict control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-difluoroaniline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like palladium catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Palladium Catalysts: Used in substitution reactions to replace bromine or fluorine atoms.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed
Substituted Anilines: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
2-Bromo-4,6-difluoroaniline hydrobromide is widely used in scientific research, including:
Chemical Synthesis: As an intermediate in the synthesis of complex organic molecules.
Biological Studies: To investigate the effects of halogenated anilines on biological systems.
Medicinal Chemistry: In the development of pharmaceuticals and agrochemicals.
Material Science: For the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-difluoroaniline hydrobromide involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound, making it a valuable tool in various chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluoroaniline: Similar structure but different substitution pattern.
2-Bromo-4-methylaniline: Contains a methyl group instead of fluorine atoms.
2,6-Difluoroaniline: Lacks the bromine atom.
Uniqueness
2-Bromo-4,6-difluoroaniline hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-4,6-difluoroaniline;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N.BrH/c7-4-1-3(8)2-5(9)6(4)10;/h1-2H,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZFQVSHRSBJIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)F.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373630 |
Source
|
Record name | 2-bromo-4,6-difluoroaniline hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101471-20-9 |
Source
|
Record name | 2-bromo-4,6-difluoroaniline hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 101471-20-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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